molecular formula C14H16N2O2 B8369398 Methyl 2-((quinol-4-ylmethyl)amino)propanoate

Methyl 2-((quinol-4-ylmethyl)amino)propanoate

Cat. No. B8369398
M. Wt: 244.29 g/mol
InChI Key: HBHLCUHWRWGSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((quinol-4-ylmethyl)amino)propanoate is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((quinol-4-ylmethyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((quinol-4-ylmethyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-((quinol-4-ylmethyl)amino)propanoate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 2-(quinolin-4-ylmethylamino)propanoate

InChI

InChI=1S/C14H16N2O2/c1-10(14(17)18-2)16-9-11-7-8-15-13-6-4-3-5-12(11)13/h3-8,10,16H,9H2,1-2H3

InChI Key

HBHLCUHWRWGSKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCC1=CC=NC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.5 g of methyl α-aminoisobutyrate hydrochloride and 1.4 ml of triethylamine in 30 ml of dichloromethane is stirred at 0° C. for 20 minutes. Next, 1 g of magnesium sulfate and 1.5 g of quinoline-4-carbaldehyde are added. Stirring is continued for 15 hours at room temperature and the mixture is then concentrated under reduced pressure. The residue is taken up in 35 ml of methanol and the solution obtained is cooled to 0° C. 0.4 g of sodium borohydride is added portionwise and stirring is continued at room temperature for 15 hours. The precipitate formed is filtered and the filtrate is concentrated under reduced pressure. The residue obtained is purified by recrystallization from diisopropyl ether. 600 mg of the expected product are obtained in the form of a pink oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

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